

Technical Guide: Solubility Profile & Characterization of 2-Hydroxy-6-iodobenzoic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-6-iodobenzoic acid

CAS No.: 89677-81-6

Cat. No.: B3043659

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Executive Summary

Compound: **2-Hydroxy-6-iodobenzoic acid** (6-Iodosalicylic acid) CAS Registry Number: 89677-81-6 Molecular Formula: C

H

IO

Molecular Weight: 264.02 g/mol [1][2][3]

This guide addresses the solubility behavior of **2-hydroxy-6-iodobenzoic acid**, a specialized intermediate used in the synthesis of benzoxazoles and kinase inhibitors. Unlike its more common isomer (5-iodosalicylic acid), the 6-iodo substitution pattern creates a unique "ortho-effect," significantly influencing its solubility, acidity, and crystallization behavior. The steric bulk of the iodine atom at the 6-position, combined with the hydroxyl group at the 2-position, creates a crowded environment around the carboxylic acid, altering its interaction with solvents compared to standard salicylic acid derivatives.

Physicochemical Profile & Structural Mechanics[4]

Structural Analysis

The molecule features a benzene core with three contiguous substituents: a hydroxyl group (-OH) at C2, a carboxylic acid (-COOH) at C1, and an iodine atom (-I) at C6.[4]

- Intramolecular Hydrogen Bonding:** A strong intramolecular hydrogen bond exists between the phenolic hydrogen and the carbonyl oxygen of the carboxylic acid. This "closes" the polar head group, reducing its ability to interact with water and increasing solubility in non-polar organic solvents.
- Steric Ortho-Effect:** The bulky iodine atom at C6 forces the carboxyl group out of planarity with the aromatic ring. This steric inhibition of resonance typically increases acidity (lowering pKa) and reduces lattice energy, potentially enhancing solubility in organic media compared to the planar 5-iodo isomer.

Key Properties

Property	Value / Estimate	Context
Melting Point	164–172 °C	Range depends on purity/polymorph [1, 2].
pKa (Acid)	~2.0 – 2.5 (Est.)	More acidic than salicylic acid (pKa 2.97) due to ortho-iodine induction and steric effects.
LogP	~2.3	Moderate lipophilicity; favorable for organic extraction.
Appearance	White to off-white solid	Crystalline powder.[5]

Solubility in Organic Solvents[6]

The solubility profile is categorized by solvent class, derived from synthesis workups and recrystallization protocols.[6]

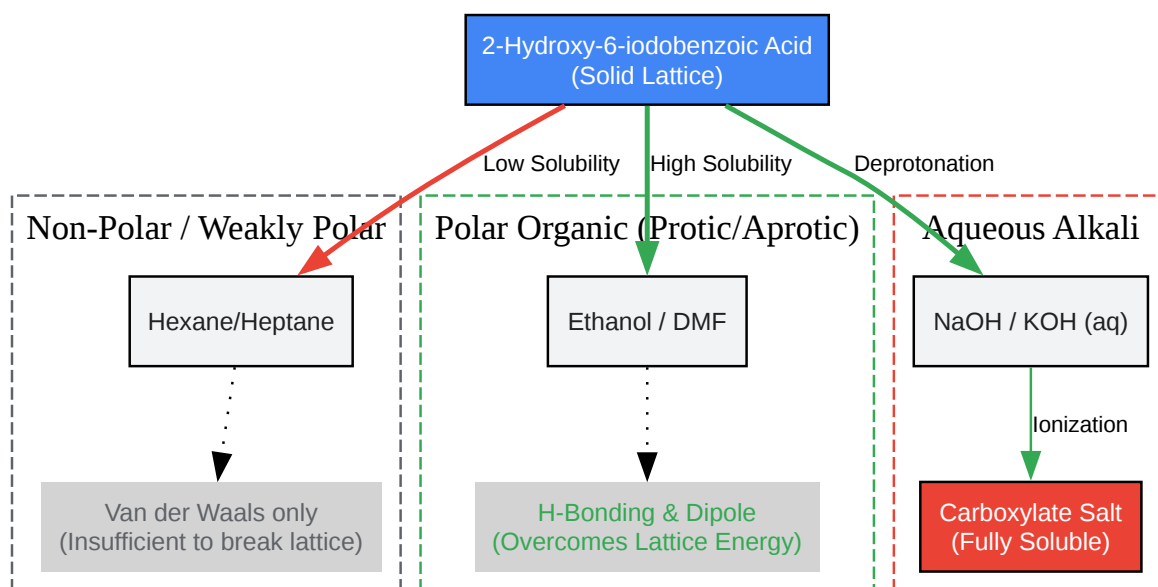
Solubility Data Matrix

Solvent Class	Specific Solvent	Solubility Status	Application Notes
Polar Protic	Ethanol / Water	High (Hot)	Primary Recrystallization System. Soluble in hot EtOH; crystallizes upon cooling or water addition [3].
Methanol	High	Suitable for transfer and reagent preparation.	
Polar Aprotic	DMF / DMSO	Very High	Used as reaction media (e.g., nucleophilic substitutions). Breaks intramolecular H-bonds.
Ethers	Diethyl Ether	High	Primary Extraction Solvent. Excellent for extracting the free acid from acidified aqueous phases [2].
THF	High	Good solubility; often used in lithiation or coupling reactions.	
Chlorinated	Dichloromethane (DCM)	Moderate	Soluble, but less efficient than ether. Often used for partitioning.
Non-Polar	Hexanes / Heptane	Low	Poor solubility. Used as an anti-solvent to precipitate the product.

Aqueous	Water (Neutral)	Low (Springly)	<1 g/L at RT. Presence of Iodine and intramolecular H-bond reduces hydrophilicity.
Water (Alkaline)	High	Dissolves readily as the carboxylate salt (e.g., in 1M NaOH or KOH) [2].	

Mechanistic Visualization

The following diagram illustrates how solvent interactions dictate the compound's state (Solid vs. Solute).



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Figure 1: Solubility mechanisms driven by solvent polarity and ionization state.

Experimental Protocols

Protocol A: Standard Recrystallization (Purification)

This method is the gold standard for obtaining high-purity crystals (e.g., >98%) from crude synthesis mixtures.

Reagents: Ethanol (95% or absolute), Deionized Water.

- **Dissolution:** Place crude **2-hydroxy-6-iodobenzoic acid** in a flask equipped with a reflux condenser. Add minimum Ethanol required to dissolve the solid at boiling temperature (~78°C).
- **Filtration (Optional):** If insoluble particulates are present, filter the hot solution rapidly through a pre-heated funnel.
- **Crystallization:** Remove from heat. Slowly add warm Water dropwise until a faint turbidity persists.
- **Cooling:** Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature. Transfer to an ice bath (0–4°C) for 1 hour to maximize yield.
- **Isolation:** Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold 50% EtOH/Water.
- **Drying:** Dry in a vacuum oven at 40–50°C to constant weight.

Protocol B: Solubility Determination (Shake-Flask Method)

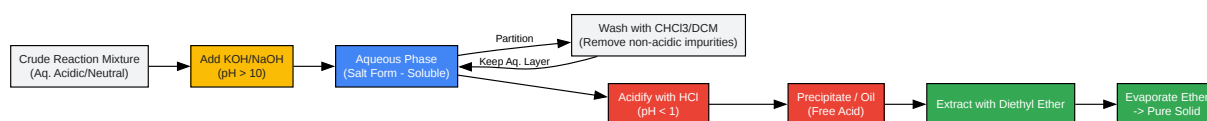
Use this protocol to generate precise quantitative data (g/L) for a specific solvent of interest.

- **Preparation:** Add excess solid **2-hydroxy-6-iodobenzoic acid** to 5 mL of the target solvent in a sealed glass vial.
- **Equilibration:** Agitate (shake or stir) at a constant temperature (e.g., 25°C) for 24 hours.
- **Separation:** Filter the suspension using a 0.45 µm PTFE syringe filter to remove undissolved solid.
- **Quantification:**

- Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
- HPLC: Dilute the filtrate and analyze via HPLC (C18 column, MeOH/Water mobile phase, UV detection at 254 nm or 300 nm).

Synthesis & Extraction Workflow

The solubility profile dictates the workup strategy following synthesis (e.g., Sandmeyer reaction or Lithiation).



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Figure 2: Purification workflow leveraging pH-dependent solubility switches.

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